molecular formula C6H5F2NO2S B589232 2-((Difluoromethyl)sulfonyl)pyridine CAS No. 1219454-89-3

2-((Difluoromethyl)sulfonyl)pyridine

Cat. No. B589232
M. Wt: 193.168
InChI Key: YRQNSTAWTLXCEZ-UHFFFAOYSA-N
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Description

“2-((Difluoromethyl)sulfonyl)pyridine”, also known as Difluoromethyl 2-Pyridyl Sulfone, is a reagent used in the gem-difluoroolefination of aldehydes and ketones. It is also used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .


Synthesis Analysis

The synthesis of “2-((Difluoromethyl)sulfonyl)pyridine” involves the gem-difluoroolefination of aldehydes and ketones . It has been found that the fluorinated sulfinate intermediate in the reaction is relatively stable, which can be observed by 19 F NMR and trapped with CH3I .


Molecular Structure Analysis

The molecular formula of “2-((Difluoromethyl)sulfonyl)pyridine” is C6H5F2NO2S. Its molecular weight is 193.17 g/mol. The InChI key is YRQNSTAWTLXCEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“2-((Difluoromethyl)sulfonyl)pyridine” is used in the gem-difluoroolefination of aldehydes and ketones. It is also used as a reagent in the nucleophilic difluoro(sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .


Physical And Chemical Properties Analysis

“2-((Difluoromethyl)sulfonyl)pyridine” is a solid substance. Its melting point is between 44-49°C .

Safety And Hazards

The safety information for “2-((Difluoromethyl)sulfonyl)pyridine” indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is recommended to handle this compound with care .

Future Directions

The future directions for “2-((Difluoromethyl)sulfonyl)pyridine” could involve its use in the synthesis of alkyl α,α-difluorosulfonates . The selection of the 2-pyridyl group as the aryl substitute on the sulfone is critically important for the success of this transformation .

properties

IUPAC Name

2-(difluoromethylsulfonyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQNSTAWTLXCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673044
Record name 2-(Difluoromethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Difluoromethyl)sulfonyl)pyridine

CAS RN

1219454-89-3
Record name 2-(Difluoromethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-difluoromethanesulfonylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
S Habib, D Gueyrard - European Journal of Organic Chemistry, 2015 - Wiley Online Library
We report the preparation of difluoro‐exo‐glycals by gem‐difluoroolefination of benzylated sugar‐derived lactones using a modified Julia reaction. The addition is highly stereoselective…

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